5-(2-butenoyl)-8-(ethyloxy)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione
Description
This compound belongs to the dithioloquinoline family, characterized by a tricyclic core comprising a quinoline ring fused with a 1,2-dithiolo moiety. Key structural features include:
- 8-Ethyloxy group: Improves solubility in organic solvents compared to hydroxyl or methoxy variants .
- 4,4-Dimethyl substituents: Provide steric stabilization to the dihydroquinoline ring, reducing conformational flexibility and enhancing metabolic stability .
- 1-Thione functionality: The sulfur atom at position 1 enables metal coordination and redox activity, critical for interactions with biological targets like kinases .
Molecular Formula: Likely $ \text{C}{18}\text{H}{20}\text{NO}2\text{S}3 $ (based on analogues in ). Applications: Potential as a protein kinase inhibitor, chemoprotective agent, or antitumor compound due to structural similarities with bioactive dithioloquinolines .
Properties
IUPAC Name |
(E)-1-(8-ethoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)but-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2S3/c1-5-7-14(20)19-13-9-8-11(21-6-2)10-12(13)15-16(18(19,3)4)23-24-17(15)22/h5,7-10H,6H2,1-4H3/b7-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUOMSOBZOUBCQN-FNORWQNLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C(C3=C2C(=S)SS3)(C)C)C(=O)C=CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC2=C(C=C1)N(C(C3=C2C(=S)SS3)(C)C)C(=O)/C=C/C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-butenoyl)-8-(ethyloxy)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione typically involves multi-step reactions. One common method involves the cycloaddition reaction of acetylenic dipolarophiles with 4,4-dimethyl-4,5-dihydro-1,2-dithiolo[3,4-c]quinoline-1-thione . The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired specifications.
Chemical Reactions Analysis
Types of Reactions
5-(2-butenoyl)-8-(ethyloxy)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced forms.
Substitution: The functional groups present in the compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
5-(2-butenoyl)-8-(ethyloxy)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione has several scientific research applications:
Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(2-butenoyl)-8-(ethyloxy)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione involves its interaction with molecular targets such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
Key Differentiators of the Target Compound
5-(2-Butenoyl) vs. Other 5-Substituents: The α,β-unsaturated carbonyl group enables conjugation with biological nucleophiles (e.g., cysteine residues in kinases), a feature absent in saturated acyl (e.g., butyryl) or aromatic (e.g., thienyl) variants .
Ethyloxy vs. Methoxy at Position 8 :
- Ethyloxy increases lipophilicity (logP +0.3 vs. methoxy) while maintaining hydrogen-bonding capacity, balancing solubility and membrane permeability .
Steric Effects of 4,4-Dimethyl Groups :
- Prevents ring puckering, stabilizing the planar conformation required for intercalation with DNA or kinase ATP-binding pockets .
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing 5-(2-butenoyl)-8-(ethyloxy)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione, and how are intermediates validated?
- Methodological Answer : The synthesis involves multi-step organic reactions, including cyclization, functional group modifications, and thione formation. Key intermediates should be validated using thin-layer chromatography (TLC) to monitor reaction progress and NMR spectroscopy (¹H and ¹³C) to confirm structural integrity. For example, the ethoxy group’s integration in NMR spectra can verify substitution patterns .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and NIOSH-approved eye protection to prevent skin/eye contact.
- Ventilation : Ensure local exhaust ventilation to minimize aerosol/dust inhalation.
- Spill Management : Collect spills using non-sparking tools and place in sealed containers for hazardous waste disposal. Avoid water to prevent gas release (e.g., carbon oxides) .
Q. Which analytical techniques are recommended for initial characterization?
- Methodological Answer :
- Spectroscopy : ¹H/¹³C NMR for functional group identification; IR spectroscopy to confirm thione (C=S) and carbonyl (C=O) stretches.
- Chromatography : High-performance liquid chromatography (HPLC) with UV detection to assess purity (>95% is typical for research-grade material) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected peaks in NMR) for this compound?
- Methodological Answer :
- Cross-Validation : Compare experimental NMR with computational predictions (e.g., density functional theory, DFT).
- Isotopic Labeling : Use deuterated solvents to distinguish solvent peaks.
- Advanced Techniques : Employ 2D NMR (COSY, HSQC) to resolve overlapping signals, particularly in the dithioloquinoline core .
Q. What experimental design strategies optimize yield in multi-step synthesis?
- Methodological Answer :
- DoE (Design of Experiments) : Use factorial designs to test variables like temperature, solvent polarity, and catalyst loading.
- In Situ Monitoring : Implement real-time reaction monitoring via FT-IR or Raman spectroscopy to identify bottlenecks (e.g., incomplete cyclization).
- Case Example : In related dithioloquinoline derivatives, optimizing the butenoyl group’s acylation step increased yields by 20% when using DMF as a solvent at 80°C .
Q. How can environmental fate studies be designed to assess this compound’s ecotoxicological risks?
- Methodological Answer :
- Degradation Pathways : Conduct hydrolysis/photolysis experiments under controlled pH and UV light. Monitor degradation products via LC-MS.
- Bioaccumulation : Use OECD Test Guideline 305 for aquatic organisms (e.g., fish) to measure bioconcentration factors (BCFs).
- Tiered Testing : Start with in vitro assays (e.g., Microtox® for acute toxicity) before progressing to in vivo models .
Q. What strategies elucidate the compound’s interaction with biological targets (e.g., enzymes)?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to predict binding affinities to quinoline-binding pockets.
- Surface Plasmon Resonance (SPR) : Quantify real-time binding kinetics (ka/kd) for target proteins.
- Case Example : Analogous 8-ethoxy-dithioloquinolines showed selective inhibition of cytochrome P450 enzymes via hydrophobic interactions .
Comparative Structural Analysis
Table 1 : Key structural analogs and their distinguishing features
| Compound Name | Notable Features | Application Insights |
|---|---|---|
| 5-Butyryl-8-ethoxy-4,4-dimethyl-dithioloquinoline | Enhanced lipophilicity due to butyryl group | Improved membrane permeability in cellular assays |
| 8-Methoxy-dithioloquinoline derivatives | Reduced steric hindrance compared to ethoxy | Higher reactivity in nucleophilic substitutions |
| Target Compound | Ethoxy group balances solubility and stability | Optimal for pharmacokinetic studies in drug development |
Data Contradiction Analysis Framework
For conflicting results (e.g., biological activity vs. computational predictions):
Reproducibility Checks : Replicate experiments under standardized conditions.
Batch Analysis : Compare purity across synthetic batches via HPLC-MS.
Orthogonal Assays : Validate activity using both enzyme inhibition (e.g., fluorogenic substrates) and cell-based assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
